

# "4-Fluoro-3-methylbenzofuran chemical properties and structure"

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## Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

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## In-depth Technical Guide: 4-Fluoro-3-methylbenzofuran

Disclaimer: Publicly available experimental data on the specific chemical properties, structure, and biological activity of **4-Fluoro-3-methylbenzofuran** is limited. This guide provides predicted data based on computational models and outlines a plausible synthetic methodology based on established benzofuran synthesis protocols. The information herein is intended for research and development professionals and should be used as a theoretical reference.

## Core Chemical Properties and Structure

While experimental data is not readily available, the fundamental properties of **4-Fluoro-3-methylbenzofuran** can be estimated using computational chemistry models. These predicted values offer a preliminary understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of **4-Fluoro-3-methylbenzofuran**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FO
Molecular Weight	150.15 g/mol
IUPAC Name	4-Fluoro-3-methyl-1-benzofuran
SMILES	<chem>Cc1c(F)ccc2oc=cc12</chem>
InChI Key	Predicted: BZYJVKQJCVHMGH-UHFFFAOYSA-N
CAS Number	Not assigned
Predicted Boiling Point	~190-210 °C
Predicted Melting Point	Not available
Predicted LogP	~2.5-3.0
Predicted Solubility	Poorly soluble in water; Soluble in organic solvents like ethanol, ether, and methanol. <a href="#">[1]</a>

## Structural Elucidation

The structure of **4-Fluoro-3-methylbenzofuran** consists of a bicyclic system where a furan ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl group at the 3-position of the benzofuran core.

Key Structural Features:

- Benzofuran Core:** A planar, aromatic heterocyclic system.
- Fluorine Substitution:** The electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the electron density distribution of the benzene ring and potentially impact the molecule's reactivity and biological interactions.
- Methyl Substitution:** The methyl group at the 3-position of the furan ring can affect the steric and electronic properties of the molecule.

## Proposed Synthesis Methodology

A plausible synthetic route for **4-Fluoro-3-methylbenzofuran** can be conceptualized based on established methods for benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclization reactions. One potential approach involves the reaction of a substituted phenol with an  $\alpha$ -halo ketone followed by cyclization.

### Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific synthesis of **4-Fluoro-3-methylbenzofuran**.

#### Materials:

- 2-Fluoro-6-methylphenol
- Chloroacetone
- Potassium carbonate ( $K_2CO_3$ )
- Acetone (anhydrous)
- Polyphosphoric acid (PPA)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).

- Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-fluoro-6-methylphenoxy)propan-2-one.
- Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at 80-100 °C.
- Stir the mixture at this temperature for 2-4 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Fluoro-3-methylbenzofuran**.

#### Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To determine the chemical structure and confirm the positions of the substituents.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- IR Spectroscopy: To identify the functional groups present in the molecule.

## Potential Signaling Pathways and Biological Activity

Due to the lack of specific studies on **4-Fluoro-3-methylbenzofuran**, there is no information available regarding its interaction with any signaling pathways or its specific biological activities. However, the benzofuran scaffold is a common motif in many biologically active compounds, and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it is plausible that **4-Fluoro-3-methylbenzofuran** could be investigated for a range of biological activities.

## Logical Relationship of Key Information

The following diagram illustrates the logical flow from the core chemical identity of **4-Fluoro-3-methylbenzofuran** to its potential synthesis and characterization.

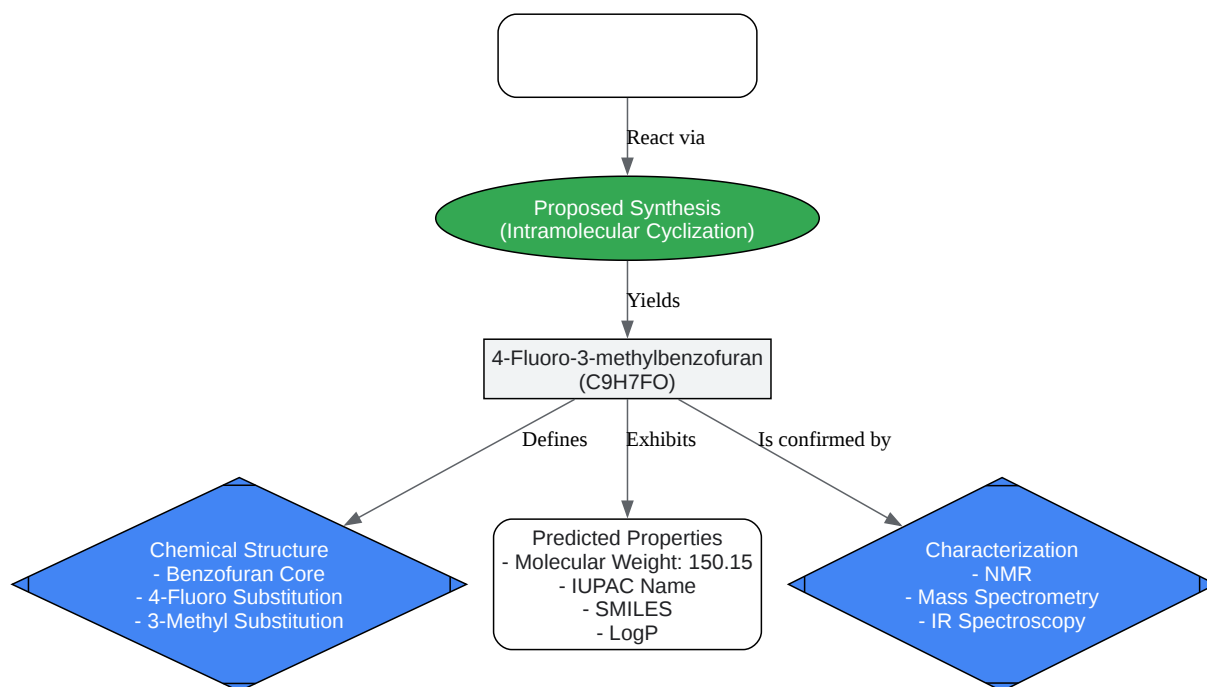


Figure 1: Conceptual Workflow for 4-Fluoro-3-methylbenzofuran

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Conceptual workflow for **4-Fluoro-3-methylbenzofuran**.

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## References

- 1. 4-Fluoro-3-methylbutanal | C<sub>5</sub>H<sub>9</sub>FO | CID 91106059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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